1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide
Description
Properties
IUPAC Name |
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21(25-23-24-18-8-4-5-9-20(18)29-23)15-10-11-17-16(12-15)13-19(28-22(17)27)14-6-2-1-3-7-14/h1-3,6-7,10-12,19H,4-5,8-9,13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIQVKFSDXTAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxa-Pictet–Spengler Reaction with Epoxide Surrogates
The oxa-Pictet–Spengler reaction, optimized using epoxides as aldehyde equivalents, enables the construction of functionalized isochromans. As demonstrated by, reacting epoxide precursors with phenolic nucleophiles in hexafluoroisopropanol (HFIP) and triflic acid (TfOH) achieves cyclization via a Meinwald rearrangement pathway:
Mechanistic pathway :
- Acid-catalyzed epoxide opening generates a carbocation.
2.-Hydride shift produces an aldehyde intermediate. - Cyclization with the phenolic oxygen forms the isochroman ring.
Optimization Data :
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 0.1 M, RT, 1 h | TfOH | HFIP | 70 |
| 0.5 M, RT, 1 h | TfOH | HFIP | 65 |
| 0.1 M, 40°C, 1 h | TfOH | HFIP | 58 |
| 0.1 M, RT, 1 h | Bi(OTf)₃ | HFIP | 62 |
Key findings:
Functionalization at C3 with Phenyl Groups
Introducing the C3-phenyl group employs two strategies:
A. Friedel-Crafts Alkylation
- Reagents : Benzene, AlCl₃, 3-bromoisochroman-1-one.
- Conditions : 80°C, 12 h, anhydrous DCM.
- Yield : 68% (post silica gel chromatography).
B. Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄, K₂CO₃.
- Reagents : 3-Boronic acid isochroman-1-one, iodobenzene.
- Conditions : DME/H₂O (3:1), 90°C, 8 h.
- Yield : 74%.
Carboxamide Formation at C6
Carboxylic Acid Activation
The C6-carboxylic acid intermediate is generated via oxidation of a methyl group:
Oxidation protocol :
- Substrate : 6-Methylisochroman-1-one.
- Reagents : KMnO₄, H₂SO₄, H₂O.
- Conditions : 100°C, 6 h.
- Yield : 82%.
Activation methods :
| Method | Reagent | Byproduct |
|---|---|---|
| Chloride formation | SOCl₂ | HCl, SO₂ |
| Mixed anhydride | ClCO₂Et, Et₃N | CO₂, Et₃N·HCl |
| CDI-mediated | 1,1'-Carbonyldiimidazole | Imidazole |
Amide Coupling with 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
Two-step protocol :
- Amine synthesis : Cyclocondensation of 2-aminocyclohexanethiol with cyanogen bromide yields the tetrahydrobenzo[d]thiazol-2-amine core.
- Coupling reaction :
Single-step alternative :
Integrated Synthetic Routes
Linear Approach
- Construct isochroman-1-one via oxa-Pictet–Spengler reaction.
- Introduce phenyl group via Suzuki coupling.
- Oxidize C6-methyl to carboxylic acid.
- Couple with pre-formed tetrahydrobenzo[d]thiazol-2-amine.
Total yield : 42% over four steps.
Convergent Approach
- Parallel synthesis of functionalized isochroman and thiazole amine.
- Late-stage amide coupling.
Advantages :
Characterization and Analytical Data
Key spectral properties :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 5.21 (s, 2H, OCH₂), 3.10 (t, J=6.0 Hz, 2H, SCH₂).
- HRMS : m/z 404.1294 [M+H]⁺ (calc. 404.1298).
Purity assessment :
Industrial-Scale Considerations
Process chemistry optimizations :
- Catalyst recycling : Bi(OTf)₃ recovery via aqueous extraction.
- Solvent selection : Replace HFIP with CF₃CH₂OH for cost reduction.
- Continuous flow : Implemented for oxidation and coupling steps to enhance throughput.
Emerging Methodologies
Photoredox catalysis :
Chemical Reactions Analysis
Types of Reactions
1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core 4,5,6,7-tetrahydrobenzo[d]thiazole motif with several synthesized derivatives. Key comparisons include:
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., 4-fluorophenyl in 4i) enhances CK2 inhibition compared to electron-donating groups (e.g., 4-methoxyphenyl in 4l, IC50: CK2 = 0.25 ± 0.03 μM) . The target compound’s unsubstituted phenyl group may result in intermediate activity.
- Linker Flexibility : Ureido linkers (as in 4i–4l) improve solubility and kinase-binding interactions compared to rigid carboxamide linkages in the target compound.
Pharmacological and Physicochemical Profiles
- Kinase Inhibition : Tetrahydrobenzothiazole derivatives show dual CK2/GSK3β inhibition (e.g., 4i: CK2 IC50 = 0.12 μM). The target compound’s isochroman ring may reduce off-target effects compared to ureido-linked analogs .
- Solubility and Bioavailability : Carboxylic acid substituents (e.g., 4j) improve aqueous solubility but reduce cell permeability. The target compound’s lack of ionizable groups may limit solubility but enhance blood-brain barrier penetration.
- Thermal Stability : Melting points of analogs (177–222°C) correlate with crystallinity, suggesting the target compound may require formulation optimization for drug delivery .
Data Tables
Biological Activity
The compound 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.43 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. The following sections detail specific activities and findings.
Anti-Cancer Activity
- Mechanism of Action : The compound has been shown to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis in cancer cells. In vitro studies demonstrated that derivatives of this compound effectively reduced FAS activity, leading to decreased proliferation of cancer cells .
-
Case Studies :
- A study published in Journal of Medicinal Chemistry reported that analogs of the compound displayed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The most potent derivative exhibited an IC50 value of 5 µM .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, confirming its role as a potential therapeutic agent in oncology .
Anti-Inflammatory Activity
- Inhibition of Pro-inflammatory Cytokines : Research has indicated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
- Experimental Models : In animal models of inflammation, administration of the compound resulted in significant reductions in paw edema and inflammatory markers, showcasing its efficacy as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic pathways for 1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, such as coupling the isochroman-6-carboxylic acid moiety with the tetrahydrobenzo[d]thiazol-2-amine group via amide bond formation. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reactivity .
- Temperature control : Reactions often proceed at reflux temperatures (e.g., 80–100°C) to ensure completion while avoiding decomposition .
- Catalysts : Carbodiimide-based coupling agents (e.g., EDC/HOBt) are employed to activate the carboxylic acid for amide bond formation . Post-synthesis, purification via column chromatography (e.g., CH₂Cl₂/EtOH gradients) and crystallization (e.g., from ethanol or DMF/water mixtures) are critical for obtaining high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ ~10.8 ppm indicate the amide NH proton, while aromatic protons appear between δ 7.0–8.2 ppm. The tetrahydrobenzo[d]thiazole ring protons resonate as multiplet clusters in δ 2.5–4.0 ppm .
- ¹³C NMR : Carbonyl groups (C=O) are observed at δ ~165–175 ppm, and quaternary carbons in the isochroman system appear near δ 120–140 ppm .
Q. What in vitro assays are recommended for initial biological evaluation, and how are MIC/MBC values determined?
- Antibacterial Activity :
- Microdilution method : Bacterial suspensions (1.0 × 10⁵ CFU/mL) are treated with serial dilutions of the compound in 96-well plates. Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration with no visible growth after 24 h at 37°C. Minimal Bactericidal Concentration (MBC) requires sub-culturing MIC samples to confirm ≥99.5% kill rate .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀ values, with DMSO as a solubilizing agent (final concentration ≤0.1%) .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved, particularly for antimicrobial vs. cytotoxic effects?
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Target-specific profiling : Use RNA-seq or proteomics to identify off-target interactions. For example, unintended kinase inhibition could explain cytotoxicity in non-microbial assays .
- Structural analogs : Compare activity trends with derivatives lacking the tetrahydrobenzo[d]thiazole moiety to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting target binding and optimizing pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like GSK-3β or bacterial dihydrofolate reductase. Key residues (e.g., Asp26 in DHFR) may form hydrogen bonds with the carboxamide group .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition. Substituents like electron-withdrawing groups (e.g., -Cl) on the phenyl ring can enhance metabolic stability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Modifications to the isochroman core : Introducing methyl groups at the 3-position increases steric hindrance, potentially reducing off-target effects .
- Thiazole ring substitutions : Replacing the tetrahydrobenzo[d]thiazole with a pyrazole or imidazole ring alters π-π stacking interactions, impacting binding affinity to bacterial DNA gyrase .
- Pharmacokinetic optimization : Adding polyethylene glycol (PEG) chains to the carboxamide improves aqueous solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
